![molecular formula C17H16N4O3S B2726053 methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate CAS No. 1169990-56-0](/img/structure/B2726053.png)
methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
“Methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate” is a derivative of 1H-pyrazole-5-carboxamide . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
The synthesis of 1H-pyrazole-5-carboxamide derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Most target compounds were obtained in overall yields in the range of 30–50% .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-pyrazole-5-carboxamide derivatives are complex and involve several steps . For example, Br2 was added dropwise to a stirred mixture under reflux for 4 hours in the synthesis of a related compound .Scientific Research Applications
Molecular and Structural Studies
The compound's molecular and structural characteristics have been explored through hydrogen-bonded supramolecular structures in various dimensions. For example, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrates the formation of hydrogen-bonded chains and sheets through N-H...O and N-H...N interactions, showcasing the compound's potential in forming complex molecular architectures (Portilla et al., 2007).
Heterocyclic Synthesis
The compound's utility in heterocyclic synthesis has been demonstrated in the formation of various pyrazole, isoxazole, and pyrimidine derivatives, highlighting its versatility as a precursor for diverse heterocyclic frameworks (Mohareb et al., 2004).
Anti-Tumor Activities
New bis-pyrazolyl-thiazoles incorporating the thiophene moiety, synthesized through reactions involving compounds related to the query compound, have shown promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates the potential of such compounds in the development of novel anti-cancer therapies (Gomha et al., 2016).
Molecular Electronics and Crystal Engineering
Investigations into the electronic and crystallographic properties of related compounds have been conducted, with studies on molecules like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate revealing complex hydrogen-bonded sheet formations. These studies contribute to the understanding of molecular electronics and crystal engineering, showcasing the potential applications in designing new materials (Portilla et al., 2007).
Antimicrobial and Antifungal Activities
Compounds synthesized from or related to the query compound have been evaluated for their antimicrobial and antifungal activities. For example, new pyrazoline and pyrazole derivatives have shown significant activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Hassan, 2013).
Future Directions
The future directions for research on “methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate” and related compounds could involve further design of pesticides . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of many techniques .
properties
IUPAC Name |
methyl 4-[2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-3-21-14(8-9-18-21)15(22)20-17-19-13(10-25-17)11-4-6-12(7-5-11)16(23)24-2/h4-10H,3H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXDUJTZRONPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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